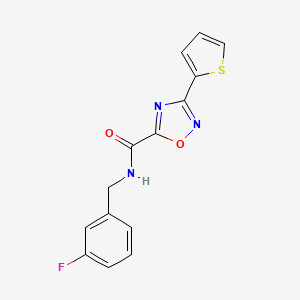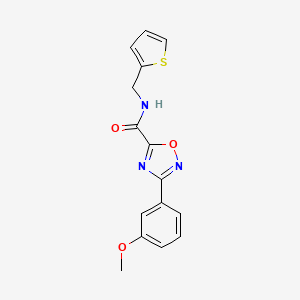![molecular formula C11H17N3O2S B11064298 5,5-dimethyl-3-[2-(5-thioxo-4,5-dihydro-1H-1,2,4-triazol-3-yl)propyl]dihydrofuran-2(3H)-one](/img/structure/B11064298.png)
5,5-dimethyl-3-[2-(5-thioxo-4,5-dihydro-1H-1,2,4-triazol-3-yl)propyl]dihydrofuran-2(3H)-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
5,5-DIMETHYL-3-[2-(5-THIOXO-4,5-DIHYDRO-1H-1,2,4-TRIAZOL-3-YL)PROPYL]DIHYDRO-2(3H)-FURANONE is a complex organic compound that features a unique combination of functional groups, including a furanone ring, a triazole ring, and a thioxo group. This compound is of interest in various fields of scientific research due to its potential biological activities and applications in synthetic chemistry.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5,5-DIMETHYL-3-[2-(5-THIOXO-4,5-DIHYDRO-1H-1,2,4-TRIAZOL-3-YL)PROPYL]DIHYDRO-2(3H)-FURANONE typically involves multi-step reactions starting from readily available precursors. One common synthetic route includes the following steps:
Formation of the furanone ring: This can be achieved through the cyclization of a suitable diketone or keto-ester precursor under acidic or basic conditions.
Introduction of the triazole ring: The triazole ring can be synthesized via a [3+2] cycloaddition reaction between an azide and an alkyne.
Attachment of the thioxo group: The thioxo group can be introduced through the reaction of a suitable thiol or thioamide with the triazole-containing intermediate.
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic routes to improve yield and scalability. This could include the use of continuous flow reactors, high-throughput screening of reaction conditions, and the development of more efficient catalysts.
Chemical Reactions Analysis
Types of Reactions
5,5-DIMETHYL-3-[2-(5-THIOXO-4,5-DIHYDRO-1H-1,2,4-TRIAZOL-3-YL)PROPYL]DIHYDRO-2(3H)-FURANONE can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions can convert the thioxo group to a thiol or thioether.
Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions, particularly at the triazole ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide, m-chloroperbenzoic acid, and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride, sodium borohydride, or catalytic hydrogenation can be used.
Substitution: Reagents like alkyl halides, acyl chlorides, and sulfonyl chlorides are often employed in substitution reactions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction can produce thiols or thioethers.
Scientific Research Applications
Chemistry
In synthetic chemistry, 5,5-DIMETHYL-3-[2-(5-THIOXO-4,5-DIHYDRO-1H-1,2,4-TRIAZOL-3-YL)PROPYL]DIHYDRO-2(3H)-FURANONE is used as a building block for the synthesis of more complex molecules
Biology and Medicine
The compound has potential applications in medicinal chemistry due to its biological activities. It may exhibit antimicrobial, antifungal, or anticancer properties, making it a candidate for drug development.
Industry
In industrial applications, this compound can be used in the development of new materials, such as polymers or coatings, due to its reactive functional groups.
Mechanism of Action
The mechanism of action of 5,5-DIMETHYL-3-[2-(5-THIOXO-4,5-DIHYDRO-1H-1,2,4-TRIAZOL-3-YL)PROPYL]DIHYDRO-2(3H)-FURANONE depends on its specific application. In biological systems, it may interact with enzymes or receptors, modulating their activity. The triazole ring and thioxo group are key functional groups that can form hydrogen bonds or coordinate with metal ions, influencing the compound’s biological activity.
Comparison with Similar Compounds
Similar Compounds
- 5,5-DIMETHYL-3-[2-(5-THIOXO-4,5-DIHYDRO-1H-1,2,4-TRIAZOL-3-YL)PROPYL]DIHYDRO-2(3H)-FURANONE
- 5,5-DIMETHYL-3-[2-(5-THIOXO-4,5-DIHYDRO-1H-1,2,4-TRIAZOL-3-YL)PROPYL]DIHYDRO-2(3H)-FURANONE
Uniqueness
The uniqueness of 5,5-DIMETHYL-3-[2-(5-THIOXO-4,5-DIHYDRO-1H-1,2,4-TRIAZOL-3-YL)PROPYL]DIHYDRO-2(3H)-FURANONE lies in its combination of a furanone ring, a triazole ring, and a thioxo group. This combination of functional groups is not commonly found in other compounds, giving it unique chemical and biological properties.
Properties
Molecular Formula |
C11H17N3O2S |
|---|---|
Molecular Weight |
255.34 g/mol |
IUPAC Name |
5,5-dimethyl-3-[2-(5-sulfanylidene-1,2-dihydro-1,2,4-triazol-3-yl)propyl]oxolan-2-one |
InChI |
InChI=1S/C11H17N3O2S/c1-6(8-12-10(17)14-13-8)4-7-5-11(2,3)16-9(7)15/h6-7H,4-5H2,1-3H3,(H2,12,13,14,17) |
InChI Key |
QNGJBKWJBLDJIY-UHFFFAOYSA-N |
Canonical SMILES |
CC(CC1CC(OC1=O)(C)C)C2=NC(=S)NN2 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![8-nitro-1'-propyl-1,2,4,4a-tetrahydro-2'H,6H-spiro[1,4-oxazino[4,3-a]quinoline-5,5'-pyrimidine]-2',4',6'(1'H,3'H)-trione](/img/structure/B11064220.png)
![2-Furancarbonitrile, 4-[[(7-chloro-4-quinolinyl)thio]methyl]-5-propyl-](/img/structure/B11064222.png)
![17-chloro-1,2,10,14-tetrazapentacyclo[11.8.0.03,11.04,9.015,20]henicosa-2,4,6,8,11,13,15(20),16,18-nonaen-21-one](/img/structure/B11064223.png)
![Methyl {2-[2-(cyclopropylsulfamoyl)-4,5-dimethoxyphenyl]ethyl}carbamate](/img/structure/B11064226.png)
![2-{[2-(2,3-Dihydro-1,4-benzodioxin-6-yl)-2-oxoethyl]sulfanyl}-4,6-dimethylpyridine-3-carbonitrile](/img/structure/B11064231.png)
![(4-Chlorophenyl)[5-(4-chlorophenyl)-2-furyl]methanone](/img/structure/B11064239.png)
![6-(3-chloro-4-methoxyphenyl)-3-(1,5-dimethyl-1H-pyrazol-4-yl)[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole](/img/structure/B11064243.png)

![Methyl {2-[4,5-dimethoxy-2-(morpholin-4-ylsulfonyl)phenyl]ethyl}carbamate](/img/structure/B11064254.png)
![3-acetyl-1-(4-methylphenyl)-4-(prop-2-en-1-yl)-1,3,3a,4,9,9a-hexahydro-2H-pyrrolo[2,3-b]quinoxalin-2-one](/img/structure/B11064262.png)
![3-(1H-indol-3-ylmethyl)-7,7,8a-trimethyl-5-thioxotetrahydro-5H-[1,3]oxazolo[3,2-c]pyrimidin-2(3H)-one](/img/structure/B11064274.png)
![5H-Oxazolo[3,2-a]pyridine-8-carbonitrile, 2,3-dihydro-2,7-dimethyl-5-oxo-](/img/structure/B11064279.png)
![4-[4-(prop-2-en-1-yloxy)phenyl]-4,6-dihydro-2H-pyrano[3,2-c]quinoline-2,5(3H)-dione](/img/structure/B11064285.png)

